N-(1-adamantyl)-3,3-dimethylbutanamide

Description

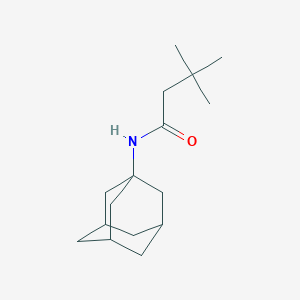

N-(1-Adamantyl)-3,3-dimethylbutanamide is a synthetic amide characterized by the rigid adamantane cage attached to a 3,3-dimethylbutanamide group. Adamantane derivatives are prized for their high thermal stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in medicinal chemistry and materials science .

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39g/mol |

IUPAC Name |

N-(1-adamantyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)10-14(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |

InChI Key |

VNPQNUDKRSTSPD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(C)(C)CC(=O)NC12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Adamantane-Based Amides

- N-(1-Adamantyl)acetamide : This simpler analog replaces the 3,3-dimethylbutanamide group with an acetamide. The shorter chain reduces steric bulk, likely enhancing solubility but decreasing metabolic stability. Adamantyl acetamides are intermediates in synthesizing more complex adamantane drugs (e.g., memantine derivatives) .

- ADB-BUTINACA: A synthetic cannabinoid with a 3,3-dimethylbutanamide group linked to an indazole-carboxamide scaffold. Unlike N-(1-adamantyl)-3,3-dimethylbutanamide, ADB-BUTINACA targets cannabinoid receptors, demonstrating how the same amide group can be integrated into diverse pharmacophores for specific receptor interactions .

Table 1: Adamantane-Based Amides

| Compound | Molecular Weight | Key Features | Applications |

|---|---|---|---|

| This compound | 263.41* | High lipophilicity, steric hindrance | Potential CNS therapeutics |

| N-(1-Adamantyl)acetamide | 193.27 | Compact structure, moderate solubility | Synthetic intermediate |

| ADB-BUTINACA | 358.45 | Indazole-carboxamide hybrid | Synthetic cannabinoid |

*Calculated based on molecular formula.

Pharmaceutical Amides with 3,3-Dimethylbutanamide Moieties

- Encukalner (WHO Proposed INN): N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide. This compound acts as a positive allosteric modulator of calcium-activated potassium channels, highlighting the role of the 3,3-dimethylbutanamide group in enhancing target selectivity and pharmacokinetics .

- Opakalim (WHO Proposed INN): N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide. A potassium channel activator with antiepileptic properties, demonstrating how aromatic heterocycles paired with the 3,3-dimethylbutanamide group can optimize CNS penetration .

Table 2: Pharmaceutical Amides

| Compound | Molecular Weight | Key Modifications | Therapeutic Use |

|---|---|---|---|

| Encukalner | 386.48* | Fluoro-dihydroisoquinoline substituent | Potassium channel modulator |

| Opakalim | 364.37* | Benzimidazole core | Antiepileptic |

*Calculated based on molecular formula.

Thioamide Analogs

- N,N’-(3,6-Dichloro-9H-carbazole-1,8-diyl)bis(3,3-dimethylbutanethioamide) (5T) : Replacing the amide oxygen with sulfur (thioamide) increases hydrogen-bonding capacity and anion transport efficiency. 5T exhibits a decomposition temperature of 278°C, comparable to the thermal stability of adamantane derivatives, but its thioamide group enhances transmembrane anion transport activity .

Table 3: Thioamide vs. Amide Properties

| Compound | Group | Decomposition Temp. | Key Function |

|---|---|---|---|

| 5T (Thioamide) | S | 278°C | Anion transporter |

| This compound | O | Not reported | Structural rigidity |

Hydrophilic Derivatives

- Expanthenol (Panthenol derivative): (R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide. The addition of hydroxyl groups increases hydrophilicity, enabling use as a gastrointestinal drug. Contrasts sharply with the lipophilic adamantyl derivative, illustrating how polar modifications dictate bioavailability and application .

Key Structural and Functional Insights

- Substituent Diversity : Aromatic (e.g., opakalim) vs. aliphatic (e.g., adamantyl) substituents dramatically alter target engagement. Adamantane enhances membrane permeability, while benzimidazoles favor CNS targeting .

- Thioamide vs. Amide : Thioamides (e.g., 5T) exhibit stronger anion-binding capabilities due to sulfur’s polarizability, whereas adamantyl amides prioritize structural stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.